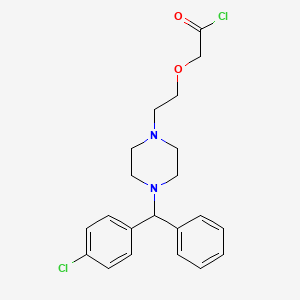

2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride

Vue d'ensemble

Description

2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride is a complex organic compound featuring a piperazine ring substituted with a chlorophenyl and phenylmethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step involves the reaction of 4-chlorobenzyl chloride with piperazine to form 4-((4-chlorophenyl)(phenyl)methyl)piperazine.

Ethoxylation: The piperazine derivative is then reacted with ethylene oxide to introduce the ethoxy group, yielding 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol).

Acetylation: The final step involves the reaction of the ethoxylated product with acetyl chloride to form the desired acetyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the acetyl chloride group.

Oxidation and Reduction: The piperazine ring and the aromatic groups can participate in various oxidation and reduction reactions.

Hydrolysis: The acetyl chloride group is susceptible to hydrolysis, forming the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or alcohols can react with the acetyl chloride group under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the aromatic rings.

Reduction: Reducing agents such as lithium aluminum hydride can reduce the piperazine ring or the aromatic groups.

Major Products

Hydrolysis: The major product of hydrolysis is 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid.

Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Applications De Recherche Scientifique

Research indicates that this compound exhibits a range of biological activities, particularly in the realm of pharmacology. Its structural features allow it to interact with various biological targets, leading to potential therapeutic effects.

Antihistaminic Properties

As a derivative of cetirizine, this compound is primarily recognized for its antihistaminic properties. It acts as a selective antagonist of peripheral H1 receptors, making it effective in treating allergic reactions and conditions such as hay fever and urticaria .

Antidepressant Effects

Studies have suggested that compounds similar to 2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride may exhibit antidepressant-like effects through modulation of serotonin pathways. The piperazine moiety is known to influence neurotransmitter systems, which could be leveraged in developing new antidepressant therapies .

Therapeutic Applications

The therapeutic applications of this compound extend beyond antihistaminic effects. Potential uses include:

- Allergy Treatment : Effective in managing allergic rhinitis and other allergic conditions.

- Anxiolytic Effects : Research indicates potential anxiolytic properties due to its interaction with serotonin receptors.

- Pain Management : Preliminary studies suggest analgesic properties that warrant further investigation.

Case Studies and Research Findings

A variety of studies have documented the efficacy and safety profiles of compounds related to this compound:

Mécanisme D'action

The mechanism of action of compounds derived from 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride typically involves interaction with biological targets such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing these compounds to bind to and modulate the activity of various receptors in the body.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cetirizine: A well-known antihistamine that also contains a piperazine ring.

Hydroxyzine: Another antihistamine with a similar structure.

Meclizine: Used to treat motion sickness and vertigo, also featuring a piperazine ring.

Uniqueness

What sets 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride apart is its specific substitution pattern, which can impart unique pharmacological properties. The presence of both chlorophenyl and phenylmethyl groups can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Activité Biologique

2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride, also known by its CAS number 130018-87-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H25ClN2O3

- Molecular Weight : 461.81 g/mol

- CAS Number : 130018-87-0

The compound's biological activity is primarily attributed to its interaction with various neurotransmitter receptors. It is believed to exhibit affinity for serotonin and dopamine receptors, which are crucial in modulating mood and anxiety levels. The presence of the piperazine ring enhances its ability to penetrate the blood-brain barrier, making it a candidate for central nervous system (CNS) disorders.

Pharmacological Effects

- Antidepressant Activity : Studies suggest that compounds similar to this compound may exhibit antidepressant properties by modulating serotonergic pathways.

- Anxiolytic Effects : The compound has been investigated for its potential anxiolytic effects, which could be beneficial in treating anxiety disorders.

- Antipsychotic Potential : Given its structure, it may also possess antipsychotic properties, particularly through dopamine receptor antagonism.

Case Studies

A review of literature reveals several case studies highlighting the efficacy of related compounds in animal models:

- Study on Antidepressant Effects : A study demonstrated that a related piperazine derivative significantly reduced depressive-like behavior in rodent models, suggesting similar potential for this compound .

- Anxiolytic Activity : Another investigation showed that a compound with a similar structure reduced anxiety behaviors in mice subjected to stress tests, indicating possible therapeutic applications in anxiety management .

Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound and its analogs. Key findings include:

Propriétés

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24Cl2N2O2/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)25-12-10-24(11-13-25)14-15-27-16-20(23)26/h1-9,21H,10-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMCCUMBKXPXBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)Cl)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.